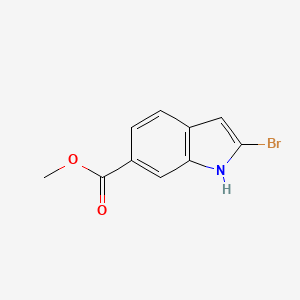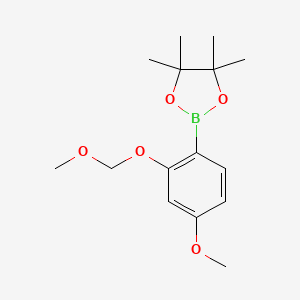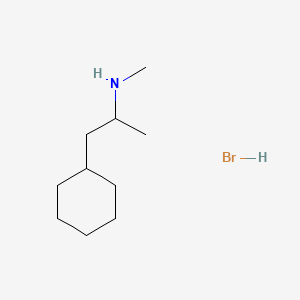
2-Methoxy-4-(methylsulfanyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxy-4-(methylsulfanyl)pyridine is a chemical compound with the molecular formula C7H9NOS and a molecular weight of 155.22 . It is also known by its IUPAC name, 2-methoxy-4-(methylsulfanyl)pyridine .
Synthesis Analysis
The synthesis of 2-Methoxy-4-(methylsulfanyl)pyridine has been described in various studies. One approach involves the use of readily available 4-methyl-3-nitrobenzenesulfonic acid and 2-methyl-5-nitrophenol . This method is more process-oriented and can be used in the resynthesis of Sulmazole and Isomazole .Molecular Structure Analysis
The InChI code for 2-Methoxy-4-(methylsulfanyl)pyridine is 1S/C7H9NOS/c1-9-7-5-6(10-2)3-4-8-7/h3-5H,1-2H3 . This code provides a unique representation of the molecule’s structure.Chemical Reactions Analysis
While specific chemical reactions involving 2-Methoxy-4-(methylsulfanyl)pyridine are not detailed in the search results, pyridine compounds are known to undergo a variety of reactions. For example, addition of Grignard reagents to pyridine N-oxides can afford 2-substituted pyridines .It should be stored at a temperature of 2-8°C . More specific physical and chemical properties were not found in the search results.
Aplicaciones Científicas De Investigación
Chemical Synthesis
“2-Methoxy-4-(methylsulfanyl)pyridine” is used in the field of chemical synthesis . It’s a key intermediate product in the preparation of various compounds .
Preparation of Cardiotonic Drugs
This compound plays a crucial role in the synthesis of cardiotonic drugs such as Sulmazole and Isomazole . These drugs have shown promising results in clinical trials in Europe and the USA .
Cyclization of o-diaminopyridines
“2-Methoxy-4-(methylsulfanyl)pyridine” is used in the cyclization of o-diaminopyridines . This process is carried out in polyphosphoric acid or POCl3 .
Oxidation of Methylsulfanyl Derivatives
This compound is involved in the oxidation of the resulting methylsulfanyl derivatives . The oxidation process is usually performed with m-chloroperbenzoic or peracetic acid .
Resynthesis of Sulmazole and Isomazole
The synthesis starting from 2-methyl-5-nitrophenol is more process-oriented and can be used in the resynthesis of Sulmazole and Isomazole .
Development of Alternative Synthesis Approaches
Readily available 4-methyl-3-nitrobenzenesulfonic acid and 2-methyl-5-nitrophenol were used to develop two alternative approaches to the synthesis of “2-Methoxy-4-(methylsulfanyl)pyridine” in total yields of 17% and 37%, respectively .
Safety and Hazards
Propiedades
IUPAC Name |
2-methoxy-4-methylsulfanylpyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NOS/c1-9-7-5-6(10-2)3-4-8-7/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHDVEMLHVUWLHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-4-(methylsulfanyl)pyridine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[2,4,6-Trimethoxyphenyl]dicyclohexylphosphonium tetrafluoroborate, 98% LB-PhosHBF4](/img/structure/B6338610.png)
![2-[(4-Chlorophenyl)thio]-5-(trifluoromethyl)aniline](/img/structure/B6338618.png)




![2,2'-[Benzene-1,4-diylbis(oxy)]diethanamine dihydrochloride](/img/structure/B6338649.png)


